

Assessing human health damage of DEHP alternatives using exposure models

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Compound of Interest

Compound Name: Diethylhexylphthalate

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Assessing Human Health Damage of DEHP Alternatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The widespread use of di(2-ethylhexyl) phthalate (DEHP) as a plasticizer has been curtailed due to concerns over its potential endocrine-disrupting and reproductive toxicity.^{[1][2][3]} This has led to the introduction of several alternative plasticizers.^{[4][5]} This guide provides a comparative assessment of the human health damage associated with prominent DEHP alternatives, utilizing data from exposure models and toxicological studies to inform risk assessment.

Introduction to DEHP Alternatives

A variety of chemical compounds are now used as substitutes for DEHP, each with a unique toxicological profile.^{[4][5]} The most common alternatives include:

- Diisononyl phthalate (DINP): A high-molecular-weight phthalate.
- Diisodecyl phthalate (DIDP): Another high-molecular-weight phthalate.^[4]
- Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH): A non-phthalate plasticizer developed for sensitive applications like medical devices and toys.^{[4][6]}

- Di(2-ethylhexyl) terephthalate (DEHT or DOTP): A structural isomer of DEHP.[4]
- Tris(2-ethylhexyl) trimellitate (TOTM): Used in applications requiring high resistance to migration, such as PVC cables.[7]

Comparative Exposure Assessment

Human exposure to these plasticizers occurs through various pathways, including ingestion of contaminated food and dust, inhalation of indoor air, and dermal contact.[8][9] Exposure models, such as the Consumer Exposure Models (CEM) from the US EPA and DustEx from the Dutch RIVM, are used to predict indoor concentrations and subsequent human exposure.[10][11]

A comparative analysis using these models has shown that alternative plasticizers generally result in lower exposure concentrations in air and dust compared to DEHP.[10][11] For instance, one study predicted that air and dust concentrations of alternatives ranged from 4.5% to 86.8% and 4.4% to 75.5% of DEHP levels, respectively.[10] DEHT, in particular, has been noted for its significant risk reduction effect.[10][11] Human biomonitoring data corroborates exposure to these alternatives, with increasing trends in body burdens observed for DEHT and DINCH.[12]

Table 1: Predicted Relative Exposure Concentrations of DEHP Alternatives Compared to DEHP

Plasticizer	Relative Air Concentration (%)	Relative Dust Concentration (%)
DINCH	86.8	61.8 - 75.5
DEHT	25.3	4.4 - 28.0
DIDP	Not specified	4.4

Source: Data compiled from studies utilizing CEM and DustEx exposure models.[10]

Comparative Toxicological Data

The toxicological profiles of DEHP alternatives are varied. While many were developed to have lower toxicity than DEHP, concerns about their potential health effects, particularly endocrine

disruption, remain.[\[5\]](#)[\[13\]](#)

Table 2: Comparative Toxicological Endpoints and Reference Doses

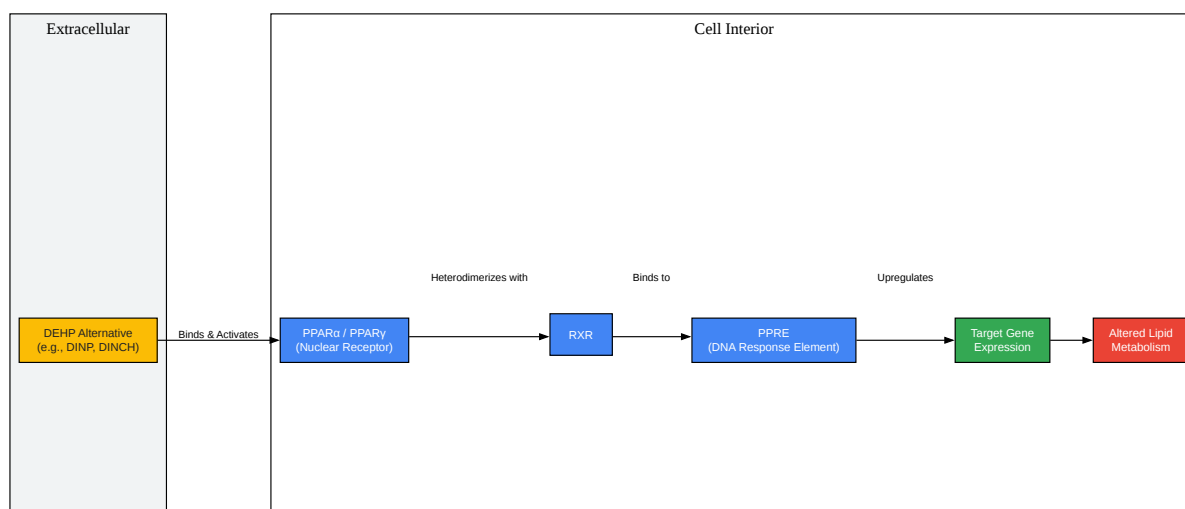
Plasticizer	Key Toxicological Endpoints	NOAEL (mg/kg bw/day)	Oral Reference Dose (RfD) / Tolerable Daily Intake (TDI) (mg/kg bw/day)
DEHP	Reproductive toxicity, liver toxicity, endocrine disruption [1] [2]	3.7 (male reproductive effects)	0.02 (EPA)
DINP	Liver toxicity, kidney effects	15 (liver effects)	0.15
DIDP	Liver toxicity	100 (liver effects)	0.15
DINCH	Low toxicity profile, some evidence of metabolic disruption [13] [14]	79 [15]	1.0
DEHT	Low toxicity profile, potential for steroidogenesis disruption [16]	Not established	0.3
TOTM	Low cytotoxicity [17]	Not established	Not established

Note: NOAEL (No-Observed-Adverse-Effect Level) values can vary based on the specific study and endpoint. RfD/TDI values are from various regulatory agencies and may be subject to change.

Signaling Pathway Disruption

Several DEHP alternatives have been shown to interact with nuclear receptors and disrupt signaling pathways, although often to a lesser extent than DEHP. For example, both DINP and

DINCH have been found to upregulate genes involved in lipid metabolism, such as Ppar γ and Ppar α , in in vitro studies, suggesting a potential to induce adipogenesis.[14] Some in vitro assays have also indicated that DEHT, DINCH, and TOTM can disrupt steroidogenesis by increasing estradiol synthesis.[7]



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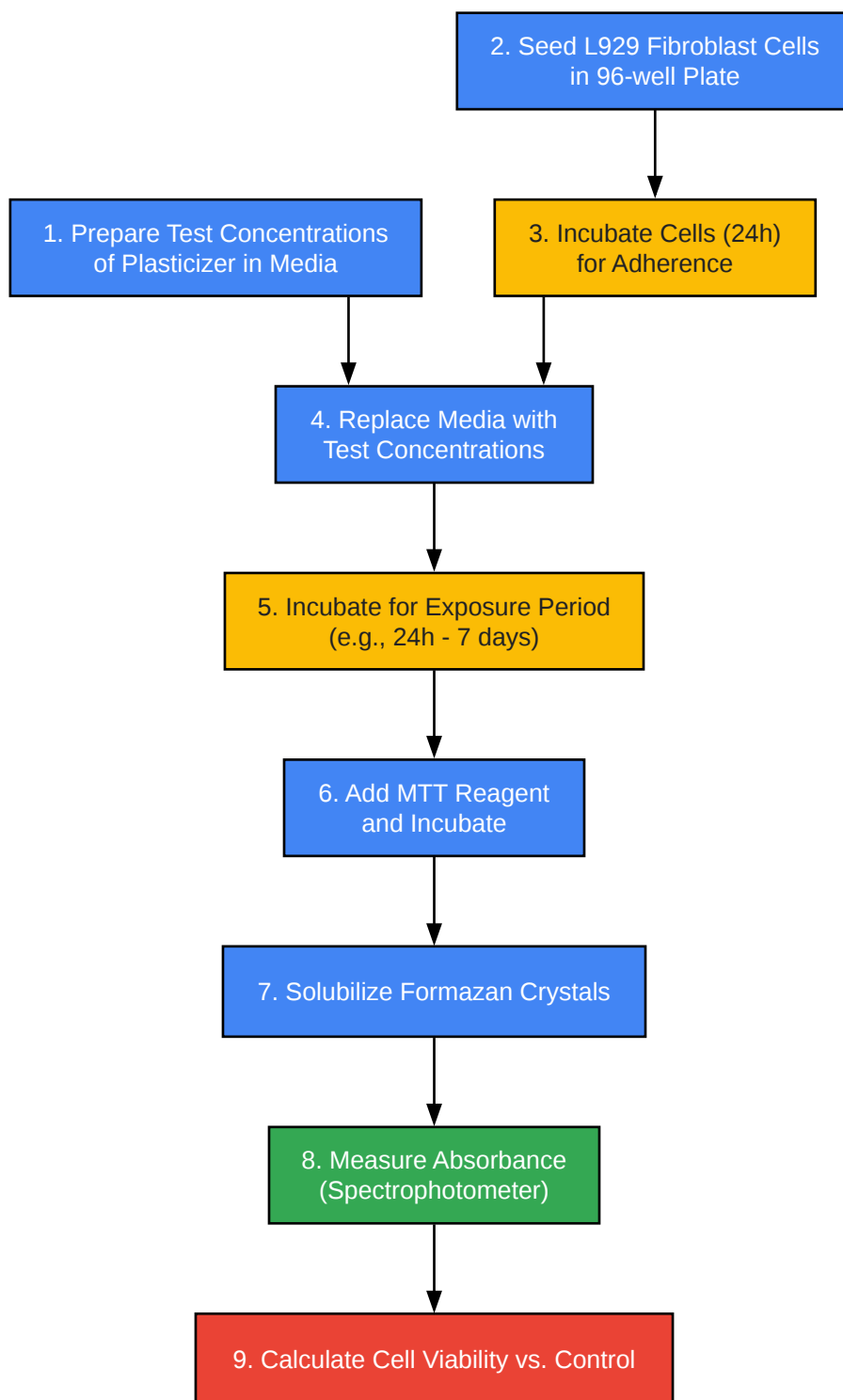
Caption: PPAR activation pathway by some DEHP alternatives.

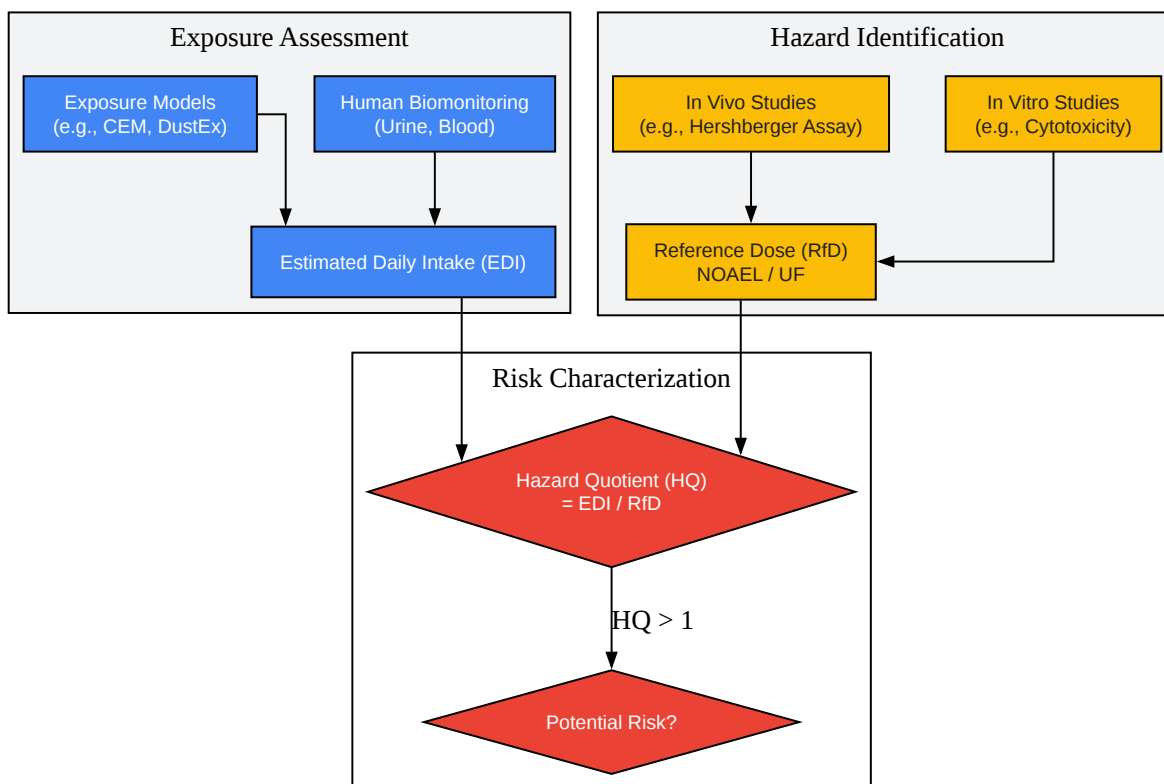
Experimental Protocols

1. In Vitro Cytotoxicity Assay (Based on ISO 10993-5)

This protocol is used to assess the biocompatibility of medical device materials by evaluating the cytotoxic effects of leachable substances.[\[17\]](#)[\[18\]](#)

- **Cell Line:** L929 murine fibroblast cells are commonly used.[\[17\]](#)[\[18\]](#)
- **Test Article Preparation:** The plasticizer or its metabolites are dissolved in a suitable solvent and diluted in cell culture medium to achieve the desired test concentrations (e.g., 0.01, 0.05, 0.1 mg/mL).[\[17\]](#)[\[18\]](#)
- **Exposure:** L929 cells are seeded in microplates and, after attachment, are exposed to the test article extracts for a defined period (e.g., 24 hours to 7 days).[\[17\]](#)
- **Viability Assessment:** Cell viability is measured using a quantitative assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell number.
- **Data Analysis:** The viability of the treated cells is compared to that of negative (culture medium) and positive (e.g., organotin-stabilised PVC) controls. A reduction in viability below a certain threshold (e.g., 70%) is considered a cytotoxic effect.





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